カルボキシグリクラジド-d4

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

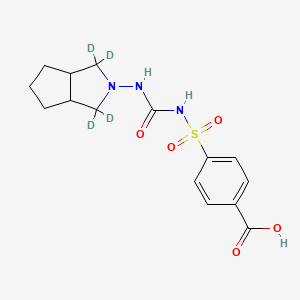

Carboxy Gliclazide-d4 is a deuterium-labeled version of Carboxy Gliclazide. Deuterium is a stable isotope of hydrogen, and its incorporation into drug molecules is primarily used for tracing and quantitation during drug development processes. Carboxy Gliclazide-d4 is utilized in scientific research to study the pharmacokinetics and metabolic profiles of Carboxy Gliclazide.

科学的研究の応用

Carboxy Gliclazide-d4 is widely used in scientific research for various applications, including:

Chemistry: It is used as a tracer in studies involving the synthesis and degradation of Carboxy Gliclazide.

Biology: It is used to study the metabolic pathways and pharmacokinetics of Carboxy Gliclazide in biological systems.

Medicine: It is used in drug development to understand the pharmacokinetic and metabolic profiles of Carboxy Gliclazide, which can help in optimizing its therapeutic efficacy.

Industry: It is used in the development of analytical methods for the quantitation of Carboxy Gliclazide in various matrices.

作用機序

Target of Action

Carboxy Gliclazide-d4 is a deuterium-labeled derivative of Carboxy Gliclazide . The primary target of Carboxy Gliclazide-d4, like its parent compound Gliclazide, is the β cell sulfonylurea receptor (SUR1) . This receptor plays a crucial role in the regulation of insulin secretion from pancreatic β cells .

Mode of Action

Carboxy Gliclazide-d4, similar to Gliclazide, binds to the SUR1 receptor . This binding subsequently blocks the ATP-sensitive potassium channels . The blocking of these channels leads to a decrease in potassium efflux, which results in the depolarization of the β cells . This depolarization triggers the release of insulin, thereby helping to regulate blood glucose levels .

Biochemical Pathways

The action of Carboxy Gliclazide-d4 affects several biochemical pathways. Primarily, it stimulates insulin secretion through the β cell sulfonylurea receptor . It specifically improves the abnormal first-phase insulin release in type 2 diabetes, and also has an effect on the second phase . This pattern of insulin release is thought to explain the lower incidence of hypoglycemic episodes and weight gain compared with some other sulfonylureas . There is also a reduction in hepatic glucose production and improvement in glucose clearance, without changes in insulin receptors .

Pharmacokinetics

Carboxy Gliclazide-d4, like Gliclazide, is extensively metabolized . It undergoes three major metabolic routes: oxidation of the tolyl group to carboxylic acid, hydroxylation of the azabicyclo-octyl moiety, and glucuronidation . The renal clearance of unchanged total gliclazide is low, making it possible to use the drug in renal failure without any adjustment .

Result of Action

The primary result of Carboxy Gliclazide-d4’s action is the regulation of blood glucose levels. By stimulating the release of insulin, it helps to decrease fasting plasma glucose, postprandial blood glucose, and glycosylated hemoglobin (HbA1c) levels . This is reflective of the last 8-10 weeks of glucose control .

Action Environment

The action of Carboxy Gliclazide-d4 can be influenced by various environmental factors. For instance, stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

生化学分析

Cellular Effects

It is known that Gliclazide, the parent compound of Carboxy Gliclazide-d4, exhibits pleiotropic action outside pancreatic β cells, such as anti-inflammatory and cellular protective effects .

Molecular Mechanism

It is known that stable heavy isotopes like Carboxy Gliclazide-d4 can affect the pharmacokinetic and metabolic profiles of drugs .

Temporal Effects in Laboratory Settings

It is known that Gliclazide, the parent compound of Carboxy Gliclazide-d4, has been used in various studies to understand the pathophysiology of diabetes .

Dosage Effects in Animal Models

It is known that Gliclazide, the parent compound of Carboxy Gliclazide-d4, has been used in various studies to understand the pathophysiology of diabetes .

Metabolic Pathways

It is known that Gliclazide, the parent compound of Carboxy Gliclazide-d4, is extensively metabolized to at least 8 identified metabolites by three major metabolic routes .

Transport and Distribution

It is known that Gliclazide, the parent compound of Carboxy Gliclazide-d4, interacts with probiotics and bile acids, affecting its transport into bacterial cells .

Subcellular Localization

It is known that Gliclazide, the parent compound of Carboxy Gliclazide-d4, is distributed between the plasma membrane and the interior of human muscle cells .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Carboxy Gliclazide-d4 involves the incorporation of deuterium into the Carboxy Gliclazide molecule. This process typically includes the use of deuterated reagents and solvents. The reaction conditions are carefully controlled to ensure the selective incorporation of deuterium atoms at specific positions within the molecule.

Industrial Production Methods

Industrial production of Carboxy Gliclazide-d4 follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the purity and consistency of the final product. The production is carried out under stringent quality control measures to meet the standards required for scientific research applications.

化学反応の分析

Types of Reactions

Carboxy Gliclazide-d4 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the molecule.

Substitution: This reaction involves the replacement of one atom or group of atoms in the molecule with another atom or group of atoms.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out under acidic or basic conditions.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. The reaction is typically carried out under anhydrous conditions.

Substitution: Common reagents include halogens and nucleophiles. The reaction conditions vary depending on the specific substitution reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of Carboxy Gliclazide-d4 may result in the formation of carboxylic acids, while reduction may yield alcohols or amines.

類似化合物との比較

Carboxy Gliclazide-d4 is unique due to the incorporation of deuterium, which provides distinct advantages in pharmacokinetic and metabolic studies. Similar compounds include:

Gliclazide: The non-deuterated version of Carboxy Gliclazide-d4, used as an oral hypoglycemic agent.

Glipizide: Another sulfonylurea compound used to treat type 2 diabetes mellitus.

Glibenclamide: A sulfonylurea with a longer duration of action compared to Gliclazide.

Glimepiride: A sulfonylurea with a similar mechanism of action but different pharmacokinetic properties.

Carboxy Gliclazide-d4 stands out due to its deuterium labeling, which enhances its utility in scientific research by providing more accurate and detailed information on the pharmacokinetics and metabolism of Carboxy Gliclazide.

特性

IUPAC Name |

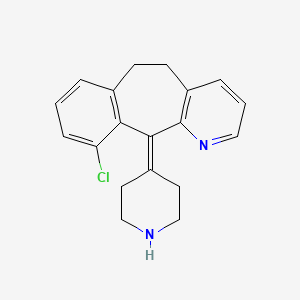

4-[(1,1,3,3-tetradeuterio-4,5,6,6a-tetrahydro-3aH-cyclopenta[c]pyrrol-2-yl)carbamoylsulfamoyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O5S/c19-14(20)10-4-6-13(7-5-10)24(22,23)17-15(21)16-18-8-11-2-1-3-12(11)9-18/h4-7,11-12H,1-3,8-9H2,(H,19,20)(H2,16,17,21)/i8D2,9D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSNDPTBTZSQWJS-LZMSFWOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN(CC2C1)NC(=O)NS(=O)(=O)C3=CC=C(C=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C2CCCC2C(N1NC(=O)NS(=O)(=O)C3=CC=C(C=C3)C(=O)O)([2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(Dimethylamino)naphthyl]-1,2,4-triazolidine-3,5-dione](/img/structure/B584830.png)

![(15S,16S,20S)-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1,3,5,7,9,11,18-heptaene-19-carboxylic acid](/img/structure/B584832.png)

![3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]sulfanylpropanenitrile](/img/structure/B584852.png)